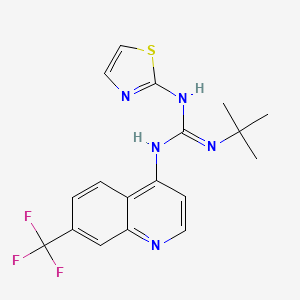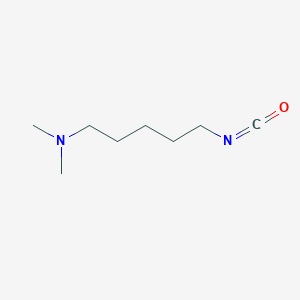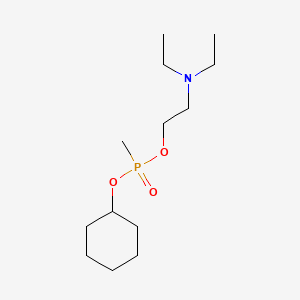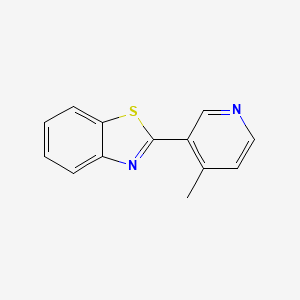
2-(4-Methylpyridin-3-yl)-1,3-benzothiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Methylpyridin-3-yl)-1,3-benzothiazole is a heterocyclic compound that features both a benzothiazole and a pyridine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methylpyridin-3-yl)-1,3-benzothiazole can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction between 4-methyl-3-pyridylamine and 2-mercaptobenzothiazole in the presence of a suitable catalyst can yield the desired product. The reaction typically requires heating and may be carried out in solvents such as ethanol or acetonitrile.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
化学反応の分析
Types of Reactions
2-(4-Methylpyridin-3-yl)-1,3-benzothiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups on the benzothiazole or pyridine rings are replaced by other groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often performed in solvents like ethanol or tetrahydrofuran.
Substitution: Various halogenating agents, nucleophiles, and electrophiles; reactions may require catalysts and specific temperature conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
科学的研究の応用
2-(4-Methylpyridin-3-yl)-1,3-benzothiazole has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique structural features and potential therapeutic effects.
Industry: Utilized in the development of advanced materials, such as polymers and dyes, due to its stability and reactivity.
作用機序
The mechanism of action of 2-(4-Methylpyridin-3-yl)-1,3-benzothiazole involves its interaction with specific molecular targets and pathways. For instance, in biological systems, the compound may bind to enzymes or receptors, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
- 2-(4-Methylpyridin-2-yl)-1,3-benzothiazole
- 2-(4-Methylpyridin-4-yl)-1,3-benzothiazole
- 2-(4-Ethylpyridin-3-yl)-1,3-benzothiazole
特性
CAS番号 |
74292-40-3 |
|---|---|
分子式 |
C13H10N2S |
分子量 |
226.30 g/mol |
IUPAC名 |
2-(4-methylpyridin-3-yl)-1,3-benzothiazole |
InChI |
InChI=1S/C13H10N2S/c1-9-6-7-14-8-10(9)13-15-11-4-2-3-5-12(11)16-13/h2-8H,1H3 |
InChIキー |
MGNXTBSZWYSKKK-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=NC=C1)C2=NC3=CC=CC=C3S2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


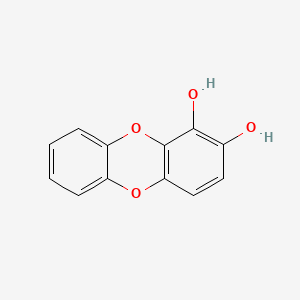
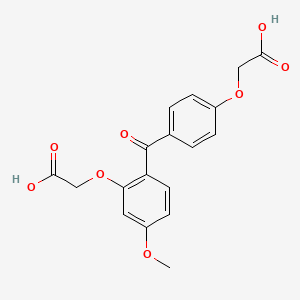
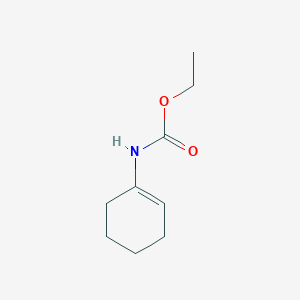
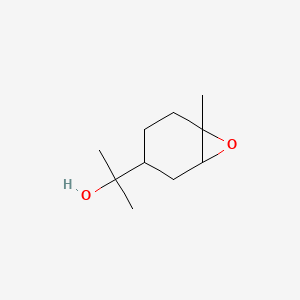
![1,4-Methanopyrazino[1,2-a]pyridazine,octahydro-](/img/structure/B14456835.png)

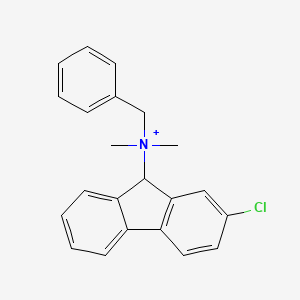
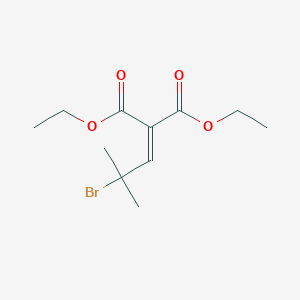
![4-Imidazolidinone, 1-ethyl-5-[(1-ethyl-2-pyrrolidinylidene)ethylidene]-3-methyl-2-thioxo-](/img/structure/B14456886.png)
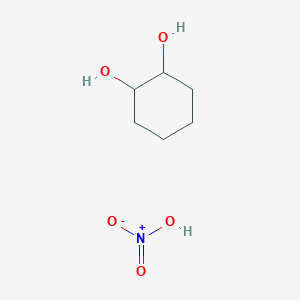
![Benzene, [[(1-methyl-3-butynyl)oxy]methyl]-](/img/structure/B14456893.png)
